methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate
Brand Name: Vulcanchem
CAS No.: 70672-06-9
VCID: VC4124105
InChI: InChI=1S/C21H14O5/c1-25-21(24)15-5-3-2-4-14(15)20-16-8-6-12(22)10-18(16)26-19-11-13(23)7-9-17(19)20/h2-11,22H,1H3
SMILES: COC(=O)C1=CC=CC=C1C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O
Molecular Formula: C21H14O5
Molecular Weight: 346.3 g/mol

methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate

CAS No.: 70672-06-9

Cat. No.: VC4124105

Molecular Formula: C21H14O5

Molecular Weight: 346.3 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate - 70672-06-9

Specification

CAS No. 70672-06-9
Molecular Formula C21H14O5
Molecular Weight 346.3 g/mol
IUPAC Name methyl 2-(3-hydroxy-6-oxoxanthen-9-yl)benzoate
Standard InChI InChI=1S/C21H14O5/c1-25-21(24)15-5-3-2-4-14(15)20-16-8-6-12(22)10-18(16)26-19-11-13(23)7-9-17(19)20/h2-11,22H,1H3
Standard InChI Key IWMKLWJDGZMNGT-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=CC=C1C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O
Canonical SMILES COC(=O)C1=CC=CC=C1C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Structure

Methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate (CAS: 70672-06-9) belongs to the xanthene dye family, characterized by a tricyclic framework comprising two benzene rings fused to a central oxygen-containing heterocycle. The compound’s IUPAC name reflects its ester functional group at the benzoic acid moiety and hydroxyl/keto substituents on the xanthene core . Its planar structure facilitates π-π interactions, contributing to its absorption in the visible spectrum (λ<sub>max</sub> ≈ 490 nm) .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC21H14O5\text{C}_{21}\text{H}_{14}\text{O}_5
Molecular Weight346.33 g/mol
Melting Point274–275°C
Density1.43 ± 0.1 g/cm³
pKa9.07 ± 0.20

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the compound’s structure. The 1H^1\text{H}-NMR spectrum exhibits resonances for aromatic protons (δ 6.5–8.0 ppm), the methyl ester group (δ 3.6 ppm), and the hydroxyl proton (δ 5.2 ppm) . IR bands at 1720 cm1^{-1} (C=O ester) and 1650 cm1^{-1} (ketone) further validate functional groups . Mass spectrometry reveals a molecular ion peak at m/z 346.084, consistent with the molecular formula .

Synthesis and Theoretical Studies

Synthetic Methodology

The synthesis involves a two-step process:

  • Preparation of 2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)benzoic Acid: Fluorescein is treated with 1.0 M NaOH to yield the open-form carboxylate .

  • Esterification: The carboxylate reacts with anhydrous methanol under acidic conditions to form the methyl ester .

Table 2: Optimized Reaction Conditions

ParameterValueSource
Reaction Temperature60–70°C
CatalystH2_2SO4_4 (conc.)
Yield85–92%

Computational Modeling

Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level corroborate experimental findings. The optimized geometry shows a dihedral angle of 12.5° between the xanthene and benzoate moieties, minimizing steric strain . Frontier molecular orbital analysis indicates a HOMO-LUMO gap of 3.2 eV, suggesting moderate reactivity .

Physicochemical and Optical Properties

Solubility and Stability

The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate decomposition above 300°C, with no significant degradation under ambient conditions .

Absorption and Fluorescence

Methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate exhibits strong absorption at 490 nm (ε = 8.7 × 104^4 L·mol1^{-1}·cm1^{-1}) due to π→π* transitions . Unlike fluorescein, its methyl ester derivative shows quenched fluorescence (Φ<sub>F</sub> < 0.01), attributed to non-radiative decay pathways .

Applications in Corrosion Inhibition

Mechanism of Action

In 1 M HCl, the compound adsorbs onto mild steel surfaces via physisorption and chemisorption, forming a protective layer. Adsorption follows the Langmuir isotherm model, with a free energy (ΔG<sub>ads</sub>) of −34.2 kJ/mol, indicating spontaneous adsorption .

Table 3: Corrosion Inhibition Performance

Concentration (M)Inhibition Efficiency (%)Surface Coverage (θ)Source
1.0×1041.0 \times 10^{-4}92.30.923
5.0×1055.0 \times 10^{-5}85.70.857

Surface Analysis

Scanning electron microscopy (SEM) reveals smooth steel surfaces in inhibited samples, contrasting with pitted surfaces in controls. Energy-dispersive X-ray (EDX) spectroscopy detects carbon and oxygen peaks, confirming inhibitor adsorption .

Recent Advances and Future Directions

Recent work explores metallocomplexes of the compound, such as dirhodium trisacetate adducts, for catalytic applications . Future research may focus on:

  • Nanocomposite Coatings: Embedding the inhibitor into polymer matrices for sustained release.

  • Therapeutic Applications: Investigating photodynamic therapy potential due to xanthene’s light-activated properties.

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